molecular formula C15H14BrClN2O4S B10752893 6-Bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one

6-Bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one

Cat. No.: B10752893
M. Wt: 433.7 g/mol
InChI Key: RPUHUUBAOXLODQ-UHFFFAOYSA-N
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Description

RKS-262 is a specific cyclin-dependent kinase inhibitor identified through the structural optimization of Nifurtimox. It is currently undergoing phase II clinical trials for the treatment of high-risk neuroblastoma. This compound has shown significant cytotoxicity in ovarian cancer cells and various other cell lines, surpassing the effects of commercial drugs such as cisplatin, 5-fluorouracil, cyclophosphamide, and sapacitabine .

Chemical Reactions Analysis

RKS-262 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

RKS-262 has a wide range of scientific research applications, including:

    Chemistry: It is used as a specific cyclin-dependent kinase inhibitor in various chemical assays.

    Biology: It has shown significant cytotoxicity in ovarian cancer cells and various other cell lines, making it a valuable tool for studying cell cycle regulation and apoptosis.

    Medicine: It is currently undergoing phase II clinical trials for the treatment of high-risk neuroblastoma.

    Industry: It is used in the development of new therapeutic agents for cancer treatment.

Comparison with Similar Compounds

RKS-262 is unique in its structural optimization from Nifurtimox and its specific inhibition of cyclin-dependent kinases. Similar compounds include:

RKS-262 stands out due to its superior cytotoxicity in various cancer cell lines and its specific inhibition of cyclin-dependent kinases, making it a promising candidate for cancer therapy.

Properties

Molecular Formula

C15H14BrClN2O4S

Molecular Weight

433.7 g/mol

IUPAC Name

6-bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one

InChI

InChI=1S/C15H14BrClN2O4S/c1-9-8-24(21,22)5-4-19(9)18-7-12-14(17)11-6-10(16)2-3-13(11)23-15(12)20/h2-3,6-7,9H,4-5,8H2,1H3

InChI Key

RPUHUUBAOXLODQ-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)CCN1N=CC2=C(C3=C(C=CC(=C3)Br)OC2=O)Cl

Origin of Product

United States

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